六氟磷酸硝酰

描述

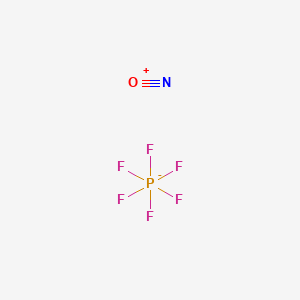

Nitrosonium hexafluorophosphate is a chemical compound with the molecular formula F₆NOP. It is known for its role as a strong oxidizing agent and is used in various chemical reactions and industrial applications. The compound is typically found as colorless to white crystals and is highly reactive due to the presence of the nitrosonium ion (NO⁺).

科学研究应用

Applications in Organic Synthesis

1. Generation of Carbocations

Nitrosonium hexafluorophosphate is utilized to generate carbocations from hydrocarbons through hydrogen abstraction. This process involves the reaction of nitrosonium hexafluorophosphate with sodium nitrite and trifluoromethanesulfonic acid, leading to the formation of reactive carbocation intermediates. These intermediates can further react to form various organic compounds, making NOPF6 a valuable reagent in organic synthesis .

2. Polymerization Initiator

NOPF6 serves as an effective initiator in the polymerization of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane. It facilitates the polymerization process by generating active species that propagate the reaction, resulting in high molecular weight polymers. This application is particularly significant in the production of polyethers and polyesters .

Case Study 1: Biomimetic Chemistry

A notable study demonstrated the reactivity of an iron(III)-peroxo complex with nitrosonium ion (NO+) generated from NOPF6. The reaction led to the formation of an Fe(IV)-oxo species and nitrogen dioxide (NO2), showcasing a novel approach to mimic nitric oxide dioxygenase (NOD) reactions. This research highlights the potential of NOPF6 in biomimetic applications, providing insights into enzyme-like reactivity using metal complexes .

Case Study 2: Polymerization Processes

In a series of experiments, nitrosonium hexafluorophosphate was used to initiate the polymerization of styrene and n-butyl vinyl ether under controlled conditions. The resulting polymers exhibited desirable properties such as thermal stability and mechanical strength. The efficiency of NOPF6 as a polymerization initiator was confirmed through kinetic studies, demonstrating its effectiveness compared to traditional initiators .

作用机制

Target of Action

Nitrosonium hexafluorophosphate is primarily used as an initiator in the polymerization reactions of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane . It is also involved in the polymerization of styrene, n-butyl vinyl ether, and tetrahydrofuran . The primary targets of this compound are these organic compounds that undergo polymerization.

Mode of Action

It is known to act as an initiator in polymerization reactions . This suggests that it likely interacts with its targets by initiating a chain reaction that leads to the formation of polymers from monomers.

Result of Action

The primary result of Nitrosonium hexafluorophosphate’s action is the formation of polymers from monomers . This can lead to the creation of various materials with different properties, depending on the specific monomers used. The polymerization process can significantly alter the molecular and cellular structure of the material, leading to changes in its physical and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Nitrosonium hexafluorophosphate can be synthesized through the reaction of nitrosonium tetrafluoroborate with anhydrous hydrogen fluoride and phosphorus pentafluoride. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product.

Industrial Production Methods: In industrial settings, nitrosonium hexafluorophosphate is produced by reacting nitric oxide with phosphorus pentafluoride in the presence of anhydrous hydrogen fluoride. The process requires careful handling of the reactants and control of reaction conditions to prevent decomposition and ensure high yield.

Types of Reactions:

Oxidation: Nitrosonium hexafluorophosphate acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Substitution: It can participate in substitution reactions, particularly with electron-rich aromatic compounds, leading to the formation of nitroso derivatives.

Polymerization Initiation: It is used as an initiator in the polymerization of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane.

Common Reagents and Conditions:

Oxidation Reactions: Commonly carried out in the presence of acetonitrile or other polar solvents.

Substitution Reactions: Typically involve electron-rich aromatic compounds and are conducted under mild conditions to prevent over-oxidation.

Major Products Formed:

Nitroso Derivatives: Formed through substitution reactions with aromatic compounds.

Polymers: Formed through the polymerization of epoxides and other monomers.

相似化合物的比较

Nitrosonium tetrafluoroborate (NO⁺BF₄⁻): Another strong oxidizing agent with similar reactivity.

Nitrosylsulfuric acid (NOHSO₄): Used in similar oxidation and substitution reactions.

Nitronium hexafluorophosphate (NO₂⁺PF₆⁻): A more potent electrophile used in nitration reactions.

Uniqueness: Nitrosonium hexafluorophosphate is unique due to its specific reactivity and stability under various conditions. It is particularly valued for its ability to initiate polymerization reactions and its effectiveness as an oxidizing agent in both organic and inorganic chemistry.

生物活性

Nitrosonium hexafluorophosphate (NO^+PF6^-) is a compound that has garnered interest in various fields, particularly in organic chemistry and polymerization. Its biological activity, while not as extensively studied as some other compounds, presents intriguing possibilities, especially in the context of its electrophilic properties and potential applications in medicinal chemistry.

Nitrosonium hexafluorophosphate consists of a nitrosonium ion (NO^+) paired with a hexafluorophosphate anion (PF6^-). The nitrosonium ion is derived from nitric oxide (NO), characterized by its strong electrophilic nature, which makes it a potent nitrating agent. This property allows it to participate in various chemical reactions, including electrophilic aromatic substitution and cationic polymerization.

| Property | Value |

|---|---|

| Molecular Formula | NO^+PF6^- |

| Molecular Weight | 188.00 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents |

| Electrophilicity | High |

Biological Applications

Emerging research indicates that nitrosonium hexafluorophosphate may have applications beyond its traditional roles. Studies have explored its potential use in initiating polymerization reactions for specific cyclic ethers and other monomers, which could lead to materials with unique properties suitable for biomedical applications.

Cationic Polymerization : Nitrosonium hexafluorophosphate has been effectively used as an initiator in the polymerization of cyclic ethers such as styrene oxide and cyclohexene oxide. The mechanism involves the generation of cationic species that initiate chain reactions leading to polymer formation.

Case Studies

Mechanistic Insights

The biological activity of nitrosonium hexafluorophosphate may also be linked to its reactivity with thiols and other nucleophiles. This reactivity can lead to the formation of sulfinamides or disulfides, which are biologically relevant compounds involved in various physiological processes .

Table 2: Potential Biological Interactions

| Interaction Type | Description |

|---|---|

| Thiol Reactivity | Formation of sulfinamides/disulfides |

| Electrophilic Attack | Potential modification of proteins/DNA |

| Polymerization | Initiation of polymer chains |

Future Directions

Given the promising initial findings regarding the biological activity of nitrosonium hexafluorophosphate, future research should focus on:

- In Vivo Studies : Assessing the biological effects in live models to evaluate safety and efficacy.

- Mechanistic Studies : Understanding the detailed mechanisms by which nitrosonium hexafluorophosphate interacts with biological systems.

- Expanded Applications : Exploring its potential use in drug delivery systems or as a therapeutic agent due to its unique chemical properties.

属性

IUPAC Name |

azanylidyneoxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKPNYRUBHJGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[O+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937608 | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16921-91-8 | |

| Record name | Phosphate(1-), hexafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the general mechanism of action of Nitrosonium hexafluorophosphate in chemical reactions?

A1: Nitrosonium hexafluorophosphate (NOPF6) acts as a strong one-electron oxidizing agent. [] It readily accepts an electron from target molecules, leading to the formation of radical cations. [] This oxidative property is central to its various applications in organic synthesis and material science. [, ]

Q2: Can you provide examples of how the structure of Nitrosonium hexafluorophosphate influences its reactivity with different substrates?

A2: While the provided research focuses on the reactivity of NOPF6 as a whole, insights into structural influences can be gleaned from studies on similar compounds. For instance, research on manganese carbonyl bromide complexes highlights how the nature of ligands (e.g., ditertiary alkylphosphines) significantly impacts the course of oxidation and substitution reactions with NOPF6. [] This suggests that subtle changes in the electronic and steric environment around the nitrosonium cation can influence its reactivity.

Q3: What are some specific applications of Nitrosonium hexafluorophosphate in material science?

A3: NOPF6 serves as a p-dopant for semiconducting polymers like poly[2,5‐bis(3‐tetradecylthiophen‐2‐yl)thieno[3,2‐b]thiophene]. [] This doping process significantly enhances the electrical conductivity of these polymers, making them suitable for applications in organic electronics. [] Additionally, NOPF6 plays a crucial role in the development of ammonia sensors based on poly(3-hexylthiophene) films. []

Q4: How does the choice of solvent affect the reactions involving Nitrosonium hexafluorophosphate?

A4: The solvent choice is critical in reactions involving NOPF6. For example, reactions with metal carbonyl complexes can yield different products depending on the solvent. [] In hydrogen-containing solvents, hydrido-complexes are favored, while in liquid sulfur dioxide, sulfur dioxide complexes are formed. [] This highlights the importance of carefully considering solvent effects when designing synthetic strategies involving NOPF6.

Q5: Are there any known methods to control the reactivity of Nitrosonium hexafluorophosphate and achieve selective transformations?

A5: While the research provided does not delve into specific control strategies, it is known that reaction conditions like temperature, concentration, and the presence of additives can significantly influence the outcome of reactions involving NOPF6. [, ] Further research exploring these parameters could lead to the development of highly selective transformations.

Q6: What are the implications of counter-ion size in the context of Nitrosonium hexafluorophosphate's use in doping semiconducting polymers?

A6: Research shows that while counter-ion exchange with NOPF6 doesn't significantly affect the electrical conductivity of doped semiconducting polymers, it can drastically improve the temperature stability of the doped film when counter-ions with less labile bonds are used. [] This suggests that optimizing counter-ion selection could be crucial for enhancing the performance and longevity of organic electronic devices.

Q7: How does Nitrosonium hexafluorophosphate interact with crown ethers?

A7: NOPF6 forms complexes with crown ethers like 18-crown-6, 15-crown-5, and 12-crown-4 in various solvents. [] The stoichiometry of these complexes depends on the size of the crown ether and the solvent used. [] This complexation behavior is attributed to the interaction between the positively charged nitrosonium cation and the electron-rich oxygen atoms within the crown ether ring.

Q8: What analytical techniques are commonly employed to study reactions involving Nitrosonium hexafluorophosphate?

A8: Various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electron spin resonance (ESR) spectroscopy are routinely employed to characterize the products and intermediates formed in reactions involving NOPF6. [, , ] These techniques provide valuable information about the structure, bonding, and electronic properties of the species involved.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。